Ethyl-pyrrolidin-3-ylmethyl-amine
Overview
Description
Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound with the molecular formula C7H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 128.215 Da . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Novel Synthetic Routes and Cascade Reactions
Ethyl-pyrrolidin-3-ylmethyl-amine plays a critical role in innovative synthetic methodologies, particularly in the formation of pyrrole derivatives through multi-component reactions. A notable study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, leveraging this compound derivatives in a cascade reaction accompanied by decarboxylation. This method facilitates the introduction of pyridin-2-ylmethyl groups into target compounds, offering a versatile approach for constructing a wide array of heterocyclic compounds (Kun Li et al., 2019).
Polymerization Reactivity and Ligand Effects
In the context of polymerization, the role of this compound derivatives in catalysis has been explored to understand the impact of ligand structures on polymerization processes. Research examining the substituent effects of pyridine-amine nickel catalyst precursors highlighted how variations in ligand structures influence ethylene polymerization reactivity. This study underscores the importance of steric and electronic effects in catalyst design for polymerization, offering insights into optimizing catalytic systems for enhanced performance (Shaobo Zai et al., 2012).
Advances in Medicinal Chemistry
This compound derivatives have also found applications in medicinal chemistry, particularly in the design of potent inhibitors targeting specific proteins involved in cancer pathways. A study on the development of selective inhibitors for 3-phosphoinositide-dependent kinase (PDK1) utilized analogues of this compound, demonstrating significant potential as anticancer agents. This research exemplifies the compound's utility in creating novel therapeutics with improved potency and selectivity (Sean T. Murphy et al., 2011).
Environmental and Analytical Chemistry Applications
Furthermore, this compound derivatives are valuable in environmental and analytical chemistry for detecting and analyzing aliphatic amines in water. Techniques employing derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride followed by gas chromatography-mass spectrometry allow for the sensitive detection of amines, showcasing the compound's relevance in environmental monitoring and safety assessments (F. Sacher et al., 1997).
Future Directions
Mechanism of Action
Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Target of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, depending on their structure and the specific target .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, depending on their structure and target .
Result of Action
Pyrrolidine derivatives have been found to have a variety of effects, depending on their structure and target .
Biochemical Analysis
Biochemical Properties
Ethyl-pyrrolidin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with varying degrees of potency . The interaction between this compound and COX-2 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of signaling molecules such as Akt, a key player in cell survival and proliferation pathways . By binding to Akt, this compound can alter its phosphorylation status, thereby affecting downstream signaling events. This modulation can lead to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, the compound’s interaction with COX-2 results in enzyme inhibition, while its binding to Akt can modulate the enzyme’s activity . These interactions are crucial for the compound’s biological effects, as they influence key cellular processes such as inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, depending on the compound’s stability and degradation products . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . For example, high doses of pyrrolidine derivatives have been associated with neurotoxicity and other adverse outcomes in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound may interact with P-glycoprotein (P-gp), an efflux transporter expressed in the blood-brain barrier, affecting its distribution in the brain . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria could impact cellular energy metabolism and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMHUKZYMREQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542097 | |
Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91187-83-6 | |
Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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